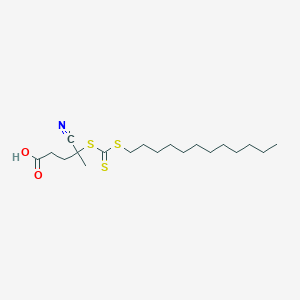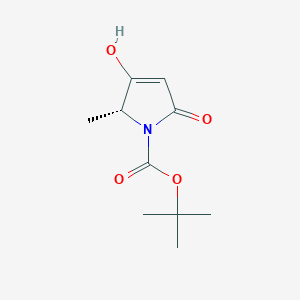
(5-ブロモ-3-クロロピリジン-2-イル)メタノール
説明
“(5-Bromo-3-chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 . The compound is typically a white to off-white solid or liquid .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-3-chloropyridin-2-yl)methanol” can be represented by the SMILES stringOCc1cc(Br)cnc1Cl . This indicates that the molecule contains a bromine (Br) and a chlorine (Cl) atom attached to a pyridine ring, with a methanol group attached to the 2-position of the ring . Physical And Chemical Properties Analysis
“(5-Bromo-3-chloropyridin-2-yl)methanol” is a solid compound under normal conditions . It has a molecular weight of 222.47 . The compound’s InChI key isLNWKQNPETXOPTH-UHFFFAOYSA-N .
科学的研究の応用
薬理学
(5-ブロモ-3-クロロピリジン-2-イル)メタノールは、薬理学において、新しい医薬品の開発に重要な様々なピペリジン誘導体の合成の前駆体として使用されます 。これらの誘導体は、多くの薬物クラスに存在し、その生物学的および薬理学的活性のために製薬業界で重要な役割を果たしています。
有機合成
この化合物は、有機合成、特にアントラニル酸ジアミド系殺虫剤であるクロラントラニリプロールの調製における中間体として役立ちます 。農薬用の主要な中間体の合成における役割は、より環境に優しく、コスト効率の高い生産プロセスに貢献する上で重要性を示しています。
材料科学
材料科学において、(5-ブロモ-3-クロロピリジン-2-イル)メタノールは、様々なハロゲン化ヘテロ環の合成に使用されます 。これらのヘテロ環は、電子デバイスから高度なコーティングまで、様々な用途を有する新素材の開発に不可欠です。
生化学
この化合物は、生化学試薬として生化学で応用されています。 これは、生物学的材料または生命科学関連研究のための有機化合物として役立つ生化学化合物の合成に使用されます .
分析化学
(5-ブロモ-3-クロロピリジン-2-イル)メタノールは、分析化学で、クロマトグラフィー分析や質量分析における標準物質または参照化合物として使用される場合があります 。これは、複雑な混合物中の物質の正確な同定と定量に役立ちます。
環境科学
環境科学では、この化合物の誘導体は、新しい殺虫剤の開発における潜在的な用途について調査されています 。これらの誘導体は、環境への影響を最小限に抑えながら、害虫問題に対する解決策を提供する可能性があります。
農業
農業部門では、(5-ブロモ-3-クロロピリジン-2-イル)メタノールから誘導された中間体は、クロラントラニリプロールなどの殺虫剤の合成に不可欠です 。これらは、様々な害虫から作物を保護し、食料安全保障を確保するために不可欠です。
Safety and Hazards
“(5-Bromo-3-chloropyridin-2-yl)methanol” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWKQNPETXOPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-88-8 | |
| Record name | (5-bromo-3-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)




![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)

![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)



